
Tetraacetato dichromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8\text{H}{12}\text{Cr}_2\text{O}_8 ). It is characterized by the presence of two chromium atoms bridged by four acetate groups. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraacetato dichromium can be synthesized through a two-step reaction process. Initially, chromium(III) chloride is reduced to chromium(II) chloride using hydrogen gas. The resulting chromium(II) chloride then reacts with an excess of acetate anions in an acidified solution to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis involves the use of chromium(III) chloride, zinc, hydrochloric acid, and sodium acetate trihydrate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetraacetato dichromium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the chromium atoms and the acetate groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or potassium dichromate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or zinc in the presence of hydrochloric acid.
Substitution: Substitution reactions can occur when the acetate groups are replaced by other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(III) compounds, while reduction can produce chromium(II) species .
Aplicaciones Científicas De Investigación
Tetraacetato dichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: this compound is used in industrial processes that require specific catalytic properties.
Mecanismo De Acción
The mechanism by which tetraacetato dichromium exerts its effects involves the interaction of the chromium atoms with various molecular targets. The acetate groups play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
Chromium(II) acetate: Similar in structure but lacks the tetraacetato bridging.
Chromium(III) acetate: Contains chromium in a different oxidation state and exhibits different reactivity.
Chromium(II) chloride: Used as a precursor in the synthesis of tetraacetato dichromium.
Uniqueness: this compound is unique due to its specific bridging structure and the presence of two chromium atoms in close proximity. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propiedades
Número CAS |
15020-15-2 |
|---|---|
Fórmula molecular |
C8H12Cr2O8 |
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
chromium(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Cr/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
Clave InChI |
COSOKRWKZBULAU-UHFFFAOYSA-J |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+2].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



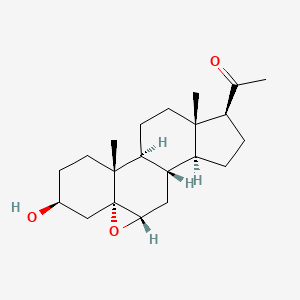



![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
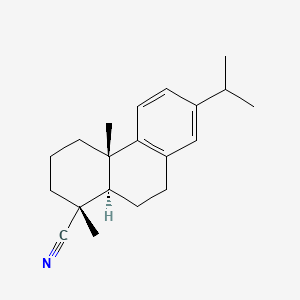
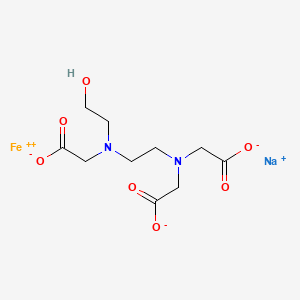


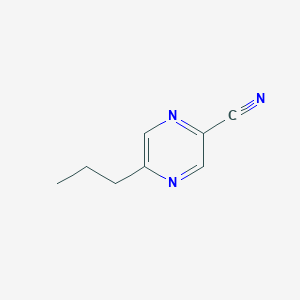
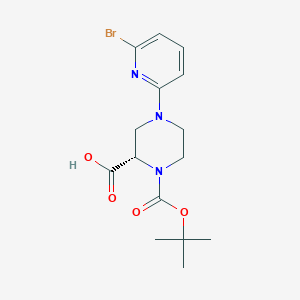
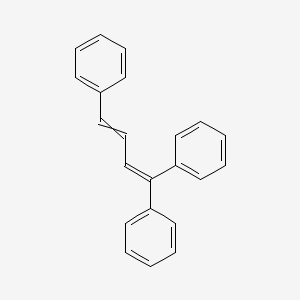
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
